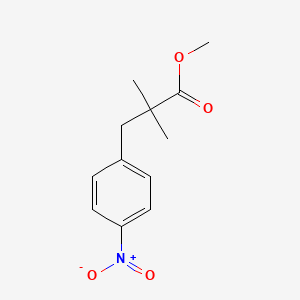
Methyl 2,2-dimethyl-3-(4-nitrophenyl)propanoate
Cat. No. B8116425
M. Wt: 237.25 g/mol
InChI Key: ZABIBWYYYKBUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09060515B2
Procedure details


n-BuLi (1.15M in hexane) (10.1 mL, 11.6 mmol) was added dropwise to a solution of diisopropylamine (1.64 mL, 11.6 mmol) in THF (20 mL) in a dry ice/acetone bath. The mixture was stirred and warmed to ˜−50° C. before being cooled again and methyl 2-methylpropanoate (1.3 mL, 11 mmol) was added over 5 min. The mixture was stirred for 30 min before a solution of the nitrobenzyl bromide (2 g in 15 mL THF) was added dropwise over 20 min. The temperature was kept below −65° C. during the addition then left in the cool bath to warm slowly to RT and stirred for 16 hr. The mixture was quenched with NH4Cl (sat.) and left at RT for 9 days. The quenched reaction mixture was diluted with water and EtOAc and extracted into EtOAc (3×40 mL). The organics were combined, dried with brine, then solid MgSO4, filtered and the solvent removed to afford a crude oil. The oil was dissolved in ˜2 mL DCM and applied to a silica column to afford (i) 1.4 g (64%). 1H NMR (400 MHz, CDCl3) δ 8.13 (d, J=8.8 Hz, 2H), 7.27 (d, J=9.6 Hz, 2H), 3.67 (s, 3H), 2.96 (s, 2H), 1.21 (s, 6H).






Identifiers


|
REACTION_CXSMILES
|
[Li][CH2:2]CCC.C(NC(C)C)(C)C.[CH3:13][CH:14]([CH3:19])[C:15]([O:17][CH3:18])=[O:16].[N+:20]([CH:23](Br)[C:24]1C=CC=CC=1)([O-:22])=[O:21].[CH2:31]1[CH2:35]O[CH2:33][CH2:32]1>O.CCOC(C)=O.C(Cl)Cl>[CH3:13][C:14]([CH3:2])([CH2:19][C:31]1[CH:35]=[CH:24][C:23]([N+:20]([O-:22])=[O:21])=[CH:33][CH:32]=1)[C:15]([O:17][CH3:18])=[O:16]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
|
|
Quantity
|
1.64 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)NC(C)C
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OC)C
|
Step Three
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C(C1=CC=CC=C1)Br
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
before being cooled again
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 20 min
|
|
Duration
|
20 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The temperature was kept below −65° C. during the addition
|
WAIT
|
Type
|
WAIT
|
|
Details
|
then left in the cool bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to RT
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 16 hr
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was quenched with NH4Cl (sat.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The quenched reaction mixture
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted into EtOAc (3×40 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with brine
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
solid MgSO4, filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to afford a crude oil
|
Outcomes


Product
Details
Reaction Time |
9 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)OC)(CC1=CC=C(C=C1)[N+](=O)[O-])C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.4 g | |
| YIELD: PERCENTYIELD | 64% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

